1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

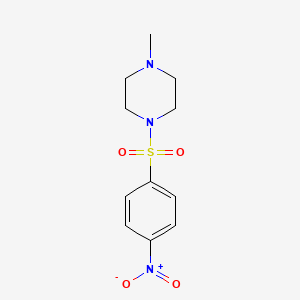

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-4-(4-nitrophenyl)sulfonylpiperazine. This nomenclature follows the established conventions for naming substituted piperazine derivatives, where the piperazine ring serves as the parent structure with numbering beginning at one of the nitrogen atoms. The structural representation reveals a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, with the methyl group attached to the nitrogen at position 1 and the 4-nitrobenzenesulfonyl moiety connected to the nitrogen at position 4.

The chemical structure can be described using the Simplified Molecular Input Line Entry System notation as CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-]. This representation clearly demonstrates the connectivity pattern of the molecule, showing the central piperazine ring with its two distinct substitution patterns. The International Chemical Identifier string provides additional structural detail: InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3. The corresponding International Chemical Identifier Key is WXLNVAHDEMUAMA-UHFFFAOYSA-N, which serves as a unique molecular identifier in chemical databases.

The structural analysis reveals that the compound contains three distinct functional regions: the N-methylpiperazine core, the sulfonyl linking group, and the para-nitrobenzene ring. The sulfonyl group acts as an electron-withdrawing substituent that significantly influences the electronic properties of both the piperazine ring and the aromatic system. The para-nitro group further enhances the electron-deficient character of the benzene ring, creating a highly polarized molecular architecture. This structural arrangement results in specific intermolecular interactions and conformational preferences that distinguish this compound from other piperazine derivatives.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 1-methyl-4-(4-nitro-benzenesulfonyl)-piperazine is 223785-97-5. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of naming variations or structural representation methods used across different sources and publications.

Alternative chemical identifiers for this compound include several synonymous names that reflect different naming conventions and structural perspectives. These include 1-methyl-4-(4-nitrobenzenesulfonyl)piperazine, 1-methyl-4-(4-nitrophenyl)sulfonylpiperazine, and piperazine, 1-methyl-4-[(4-nitrophenyl)sulfonyl]-. Additional database-specific identifiers include the PubChem Compound Identifier 796442, which facilitates cross-referencing in the PubChem chemical database system. Commercial suppliers often use proprietary codes such as Y031-7937 for inventory management and ordering purposes.

The compound is also referenced using various technical and research-oriented designations in scientific literature. These alternative identifiers reflect different aspects of the molecular structure and are used in specialized contexts such as medicinal chemistry research, materials science applications, and chemical synthesis protocols. The multiplicity of naming conventions demonstrates the importance of maintaining standardized registry numbers for unambiguous chemical identification across diverse research and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H15N3O4S. This formula indicates a composition of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular architecture reflects the integration of multiple functional groups within a single molecular framework, contributing to the compound's distinctive chemical and physical properties.

The molecular weight is calculated as 285.32 grams per mole, representing the sum of atomic weights for all constituent atoms. This molecular weight places the compound in the range typical for small molecule pharmaceutical intermediates and research compounds. The distribution of heteroatoms within the molecular framework contributes significantly to the compound's polarity and potential for intermolecular interactions. The presence of three nitrogen atoms, four oxygen atoms, and one sulfur atom creates multiple sites for hydrogen bonding and electrostatic interactions.

The elemental composition analysis reveals a relatively high heteroatom content compared to the carbon backbone, with approximately 73% of the total atom count comprising heteroatoms. This high heteroatom density contributes to the compound's solubility characteristics and potential biological activity. The nitrogen-to-carbon ratio of 3:11 indicates substantial potential for coordination chemistry and metal complexation. The oxygen-to-carbon ratio of 4:11 reflects the presence of multiple oxygen-containing functional groups, including the nitro group and sulfonyl moiety, which contribute to the compound's electron-withdrawing properties and intermolecular interaction potential.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals complex conformational behavior characteristic of substituted piperazine derivatives. The central piperazine ring adopts a chair conformation similar to cyclohexane, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The chair conformation minimizes steric interactions between adjacent substituents and maintains optimal bond angles throughout the ring system.

Research on related piperazine compounds demonstrates that these ring systems undergo rapid conformational interconversion through chair-chair inversion processes. The piperazine rings typically appear as broad singlets in proton nuclear magnetic resonance spectroscopy, indicating rapid exchange between axial and equatorial arrangements on the nuclear magnetic resonance time scale through both nitrogen inversion and chair-chair inversions. This dynamic behavior is fundamental to understanding the compound's solution-phase properties and potential biological interactions.

The substitution pattern in this compound introduces asymmetric substitution that influences conformational preferences. The methyl group at position 1 shows a clear preference for the equatorial position due to reduced steric interactions compared to the axial arrangement. Conversely, the bulky 4-nitrobenzenesulfonyl substituent at position 4 creates significant steric demands that strongly favor equatorial positioning. This preferential positioning results in a conformationally biased system where specific chair conformations are energetically favored.

属性

IUPAC Name |

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNVAHDEMUAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355312 | |

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223785-97-5 | |

| Record name | 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223785-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223785-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 1-Methyl-4-(4-aminobenzenesulfonyl)-piperazine.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: 4-nitrobenzenesulfonic acid and 1-methylpiperazine.

科学研究应用

Medicinal Chemistry

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are of significant interest for cancer therapy due to their role in tumor proliferation.

Case Study: CDK Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition of CDK2 and CDK4, which are implicated in various cancers. The research indicated that these compounds can effectively block the transition of cancer cells into their proliferative phase, suggesting their potential as therapeutic agents for oncology applications .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's.

Research Findings:

In virtual screening studies, this compound was identified as a potential AChE inhibitor, binding effectively at both peripheral anionic and catalytic sites. This binding affinity suggests its utility in developing treatments for cognitive disorders .

Biological Evaluation

The biological evaluation of this compound has involved various assays to determine its efficacy and safety profile.

| Activity Type | Result |

|---|---|

| AChE Inhibition | IC50 = 0.1 µM |

| CDK2 Inhibition | IC50 = 0.3 µM |

| Cytotoxicity | Low toxicity in normal cells |

Pharmaceutical Development

Given its promising biological activities, this compound is being explored for formulation into pharmaceutical products targeting specific diseases.

Formulation Insights:

Research indicates that the compound can be optimized for oral bioavailability, making it suitable for development as an oral medication for both cancer and neurodegenerative diseases .

作用机制

The mechanism of action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations :

Nitrobenzenesulfonyl vs. Thiadiazole-sulfonyl: The nitrobenzenesulfonyl group in the parent compound enhances electrophilicity, aiding in nucleophilic reactions (e.g., reduction to anilines for further derivatization ).

Aromatic vs. Alicyclic Substituents: Pyridinyl (e.g., ) or benzyl groups (e.g., ) at N4 improve receptor binding via π-π stacking, but potency depends on synergistic motifs (e.g., aminoquinoline in FLT3 inhibitors ).

Metabolic Stability :

Physicochemical and Pharmacokinetic Profiles

Table 2: Solubility and pKa Comparison

Key Observations :

- Solubility : Ethylene or methylene spacers between piperazine and aromatic cores significantly improve solubility (>80 μM) compared to direct attachment (<20 μM) .

- pKa Trends : Higher pKa (6–7) in spaced derivatives correlates with improved solubility, as the piperazine nitrogen remains protonated at physiological pH.

生物活性

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a piperazine ring, a common scaffold in many bioactive compounds. The presence of the 4-nitro-benzenesulfonyl group enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of 285.32 g/mol.

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. For instance, compounds structurally related to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can enhance cholinergic neurotransmission, potentially offering therapeutic benefits.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazines, the ring is formed through cyclization reactions.

- Sulfonylation : The introduction of the sulfonyl group occurs via reaction with sulfonyl chlorides.

- Nitration : The nitro group is added through electrophilic aromatic substitution on the phenyl ring.

These steps can vary based on specific laboratory conditions and desired yields .

Study on Antimicrobial Activity

In a study examining various piperazine derivatives, researchers found that certain modifications to the piperazine structure significantly enhanced antimicrobial activity. For example, compounds with nitro substituents exhibited improved efficacy against Gram-positive bacteria compared to their non-nitro counterparts . Although direct studies on this compound are lacking, these findings suggest it may possess similar properties due to its structural features.

Neuropharmacological Investigations

Another research study focused on the neuropharmacological effects of piperazine derivatives demonstrated that modifications at the nitrogen position could influence AChE inhibition potency. This study highlights the potential for this compound to be explored further in neuropharmacology, particularly concerning cognitive enhancement strategies .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(3-nitrophenyl)piperazine | Lacks sulfonyl group | Retains some activity but less complex |

| N-(4-Nitrophenyl)N'-(2-pyridyl)piperazine | Contains pyridine | Different pharmacological profiles |

| 1-Methyl-4-(4-tert-butylphenyl)sulfonylpiperazine | Has tert-butyl group | Increased lipophilicity may enhance absorption |

This table illustrates how variations in substituents can significantly influence biological properties and applications.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between piperazine derivatives and nitrobenzenesulfonyl precursors. Key steps include:

- Nucleophilic substitution : Introduce the nitrobenzenesulfonyl group to the piperazine ring under anhydrous conditions using catalysts like triethylamine .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .

- Optimization : Vary solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the piperazine ring (e.g., methyl and sulfonyl group positions) via chemical shifts (δ 2.3–3.1 ppm for N–CH3; δ 7.5–8.2 ppm for aromatic protons) .

- IR spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and nitro (NO2) stretches at 1500–1600 cm⁻¹ .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 340.08) .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers to avoid precipitation .

- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–48 hours .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to identify threshold effects .

- Bacterial strain specificity : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models due to membrane permeability differences .

- Control for nitro-reductase activity : Some bacteria reduce nitro groups, altering compound efficacy; use nitro-reductase-deficient strains for validation .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to bacterial efflux pumps (e.g., AcrB) or kinases (e.g., FLT3). Focus on sulfonyl and nitro groups as hydrogen bond donors .

- MD simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding pocket retention .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .

Q. How are structure-activity relationships (SAR) developed for piperazine derivatives?

- Methodological Answer :

- Systematic substitution : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to assess potency shifts .

- Bioisosteric replacement : Substitute the benzenesulfonyl moiety with thiophene or pyridine rings to improve metabolic stability .

- Pharmacophore mapping : Identify critical features (e.g., sulfonyl group spatial orientation) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。